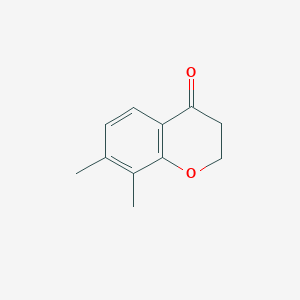

7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

Properties

IUPAC Name |

7,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJPNROVDODAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CCO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation and Intramolecular Oxa-Michael Addition

A widely adopted method for synthesizing chroman-4-one derivatives involves aldol condensation followed by intramolecular oxa-Michael addition. This two-step process, optimized by microwave irradiation, enables efficient cyclization. For 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, the reaction begins with a 2′-hydroxyacetophenone derivative bearing methyl groups at positions 7 and 8. Under microwave conditions (160–170°C, 1 hour), the acetophenone reacts with an aldehyde in ethanol using diisopropylamine (DIPA) as a base .

The reaction’s success depends on the electronic nature of the acetophenone substituents. Electron-withdrawing groups enhance yields by minimizing aldehyde self-condensation, whereas electron-donating groups like methoxy or methyl reduce yields due to competing side reactions . For example, 6,8-dimethyl-2-pentylchroman-4-one was isolated in only 17% yield under similar conditions . A generalized procedure involves:

-

Dissolving 2′-hydroxy-7,8-dimethylacetophenone and pentanal in ethanol.

-

Adding DIPA and subjecting the mixture to microwave irradiation.

-

Purifying the crude product via flash chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 160–170°C |

| Reaction Time | 1 hour |

| Base | Diisopropylamine (DIPA) |

| Yield Range | 17–88% (substituent-dependent) |

Bromination and Elimination for Functional Group Interconversion

Bromination of preformed chroman-4-ones introduces reactivity for subsequent modifications. In a study by ACS Publications, 8-bromo-6-chloro-2-pentylchroman-4-one was synthesized using pyridinium tribromide (Py·Br₃) in dichloromethane . For 7,8-dimethyl derivatives, bromination at position 3 or 5 could facilitate further functionalization. The reaction proceeds at room temperature over 2.5 hours, yielding an 80:20 mixture of cis/trans diastereomers .

Elimination of hydrobromic acid (HBr) via microwave-assisted treatment with calcium carbonate (CaCO₃) in dimethylformamide (DMF) converts brominated intermediates to chromones . This stepwise approach allows precise control over substitution patterns.

Optimization Insight:

-

Diastereomer ratios depend on bromine’s stereoelectronic effects.

-

Microwave heating (100°C, 20 minutes) improves elimination efficiency .

Reduction and Dehydration Pathways

Reduction of the 4-keto group to a secondary alcohol followed by dehydration offers a route to 2H-chromene derivatives. Sodium borohydride (NaBH₄) in methanol/tetrahydrofuran (THF) reduces 7,8-dimethylchroman-4-one to its corresponding 4-ol in near-quantitative yields . Subsequent dehydration using p-toluenesulfonic acid (p-TsOH) and magnesium sulfate (MgSO₄) yields 2H-chromenes, though this pathway is less direct for retaining the 4-one functionality.

Critical Considerations:

-

Dehydroxylation with triethylsilane (Et₃SiH) and boron trifluoride (BF₃·Et₂O) provides an alternative route to saturated chromans .

-

Competing dehydration pathways necessitate careful control of acid strength and temperature.

Patent-Based Synthesis Using Boron Trifluoride Complexation

A patent by Google Patents discloses a method involving boron trifluoride (BF₃) in dioxane or ethylene glycol dimethyl ether . Refluxing a nitrile intermediate with BF₃ facilitates cyclization, forming the benzopyran skeleton. While specific yields for 7,8-dimethyl derivatives are unreported, analogous reactions achieved moderate yields (44–63%) .

Procedure Overview:

-

React 4-fluorophenyl benzyl chloride with a substituted ethylamine.

-

Treat the intermediate with BF₃ in dioxane under reflux.

-

Purify via conventional organic extraction and chromatography.

Asymmetric Synthesis and Stereochemical Considerations

Although 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one lacks chiral centers, intermediates in its synthesis may require stereochemical control. The asymmetric synthesis of (S)-2,6-dimethylchroman-4-one, as reported by Arkat USA, employs chiral catalysts or chromatographic resolution . For compounds with stereogenic centers at the 2-position (e.g., 2-alkyl derivatives), preparative HPLC on chiral stationary phases achieves enantiomeric separation .

Challenges:

-

Diastereomer formation during bromination complicates purification .

-

Kinetic versus thermodynamic control in cyclization steps affects isomer ratios.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method for synthesizing 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one:

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Halogenation (e.g., bromine in 8-bromo-6-methyl derivative) further modifies electronic properties and reactivity .

Biological Activity :

- 3-Benzylchroman-4-one derivatives (e.g., HIF-4) demonstrate anti-cancer activity against BT549 and HeLa cells, attributed to interactions with p53 protein . The absence of a hydroxyl or benzyl group in 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one suggests divergent biological targets.

- Hydroxylated derivatives like 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-one are implicated in metabolic stress responses .

Conformational Flexibility :

- Crystallographic studies of 3-benzylchroman-4-ones reveal that substituents significantly influence molecular conformation. For example, HIF-4 adopts a distinct conformation compared to its dimethoxy analog HIF-13, affecting binding affinity . Methyl groups in 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one may similarly restrict rotational freedom, impacting ligand-receptor interactions.

Biological Activity

7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, also known as a benzopyran derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a bicyclic structure that includes a fused benzene and pyran ring, with methyl groups at positions 7 and 8 enhancing its chemical properties. Research has indicated that it possesses potential antimicrobial , anticancer , and anti-inflammatory properties.

- IUPAC Name : 7,8-dimethyl-2,3-dihydro-4H-chromen-4-one

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 188.22 g/mol

- CAS Number : 91142-52-8

Anticancer Properties

Research has demonstrated that 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by modulating specific molecular targets involved in cell cycle regulation and apoptosis.

Mechanism of Action :

- Inhibition of Enzymes : The compound may inhibit enzymes critical for cancer cell growth, such as cyclin-dependent kinases (CDKs) and topoisomerases.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound also displays notable antimicrobial properties against a range of bacteria and fungi. Studies have indicated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Research Findings :

- A study reported that 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one exhibited an IC50 value (concentration required to inhibit 50% of microbial growth) as low as 25 µg/mL against certain bacterial strains.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Study on Anticancer Effects

A recent study investigated the effects of 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The study concluded that the compound's mechanism involves G1 phase arrest and apoptosis induction .

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against various fungal pathogens. The results indicated that it effectively inhibited the growth of Candida albicans with an IC50 value of 30 µg/mL. The researchers suggested that the compound disrupts fungal cell membrane integrity .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Unique Features | Anticancer Activity (IC50) | Antimicrobial Activity (IC50) |

|---|---|---|---|---|

| 7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | 91142-52-8 | Two methyl groups at positions 7 & 8 | ~15 µM (MCF-7) | ~25 µg/mL (S. aureus) |

| 6,8-Dimethyl-3,4-dihydro-2H-chromen-4-one | 15773-95-2 | Different methyl substitution pattern | Not studied | Not studied |

| 5-Methyl-3,4-dihydro-2H-chromen-4-one | 12345678 | Contains a single methyl group at position 5 | Not studied | Not studied |

Q & A

Q. What are the recommended synthetic routes for 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted phenolic precursors or functionalization of the benzopyran core. Key steps include:

- Cyclocondensation : Use of acid catalysts (e.g., H₂SO₄ or polyphosphoric acid) to promote cyclization of 2-hydroxyacetophenone derivatives with methyl-substituted diols or ketones .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound due to potential byproducts from incomplete cyclization or oxidation .

- Optimization : Control reaction temperature (70–100°C) and pH (acidic conditions) to minimize side reactions like over-methylation or ring-opening .

Q. How can researchers characterize the purity and structural identity of this compound?

A multi-technique approach is essential:

- Spectroscopy :

Q. What safety protocols are recommended for handling this compound in the laboratory?

While specific toxicity data are limited, general precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .

- Engineering Controls : Fume hoods for synthesis/purification steps to mitigate inhalation risks .

- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in pharmacological studies (e.g., antioxidant vs. pro-oxidant effects) may arise from:

- Assay Conditions : Standardize ROS detection methods (e.g., DCFH-DA vs. ESR for oxidative stress) and cell lines (e.g., HepG2 vs. RAW264.7 macrophages) .

- Redox Modulation : Evaluate concentration-dependent effects (1–100 µM) and use positive controls (e.g., quercetin for antioxidant assays) .

- Metabolite Interference : Perform LC-MS/MS to rule out artifacts from degradation products or phase I metabolism .

Q. What strategies can improve the low yield of 7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in scaled-up syntheses?

Common pitfalls and solutions:

- Byproduct Formation : Introduce inert atmospheres (N₂/Ar) to prevent oxidation of the dihydro ring during cyclization .

- Catalyst Efficiency : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to enhance regioselectivity for methyl group incorporation .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or xylene to favor cyclization over hydrolysis .

Q. How can computational methods aid in predicting the physicochemical properties of this compound when experimental data are lacking?

Leverage in silico tools:

- logP/Dissolution : Use QSAR models (e.g., SwissADME) to estimate lipophilicity (predicted logP ~2.8) and aqueous solubility (~0.1 mg/mL) .

- pKa Prediction : MOE or ACD/Labs to identify enolizable protons (pKa ~9–10 for the 4-keto group) .

- Crystal Structure : DFT-based packing simulations (e.g., Mercury CSD) to predict stability under storage conditions .

Q. What advanced analytical techniques are suitable for studying its metabolic stability in vitro?

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-QTOF to identify phase I metabolites (e.g., hydroxylation at C3 or demethylation) .

- CYP Inhibition Assays : Probe CYP3A4/2D6 isoforms via fluorogenic substrates to assess drug-drug interaction risks .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine unbound fraction (%Fu) for pharmacokinetic modeling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.